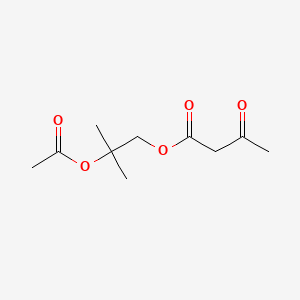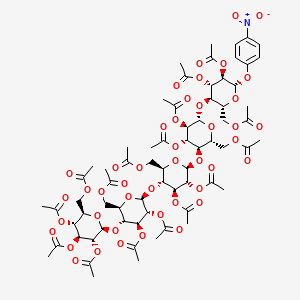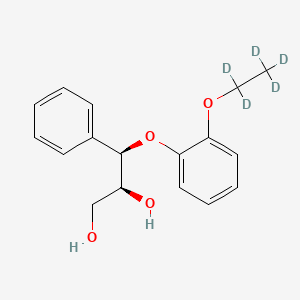
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 293.37 and a molecular formula of C17H15D5O7 . This compound is a labeled intermediate in the synthesis of Reboxetine .
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its properties and applications . The SMILES representation of the molecule is[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[[email protected]]([[email protected]@H](O)CO)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
The compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Novel Brominated Flame Retardants
Research into novel brominated flame retardants (NBFRs) focuses on their occurrence in indoor air, dust, consumer goods, and food. This review underscores the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and potential risks. Large knowledge gaps exist for many NBFRs, indicating the need for enhanced analytical methods and further research on their impacts on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Oral Bioavailability and Beneficial Effects of Resveratrol
The review on resveratrol (RSV) covers its natural occurrence, low bioavailability despite its lipophilic nature, and various strategies employed to enhance its pharmacokinetic characteristics. These strategies include nanoencapsulation and the development of synthetic derivatives with modifications intended to improve absorption and membrane transport. Although promising, further in vivo studies are required to substantiate these findings and their potential clinical applications (Chimento et al., 2019).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
This analysis highlights the widespread use of nonylphenol ethoxylates (NPE) and their degradation intermediates such as nonylphenol (NP), which pose significant environmental and health risks. The review emphasizes the importance of understanding the chronic values of higher and lower mole NPEs and NP for assessing their hazard. The findings support the need for stringent environmental regulations and further investigation into their effects on ecosystems and human health (Staples et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3R)-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3/t14-,17+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-CKUYCTKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

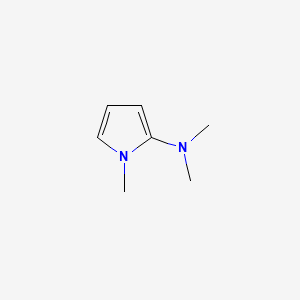
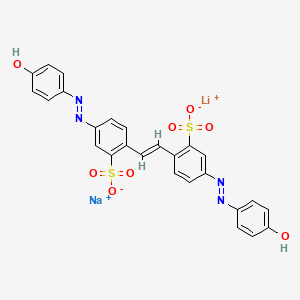


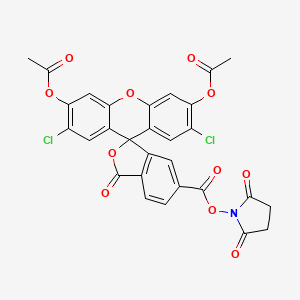
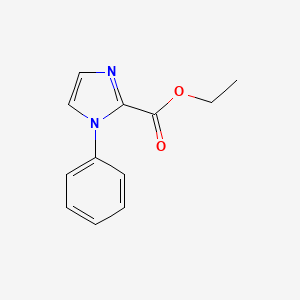
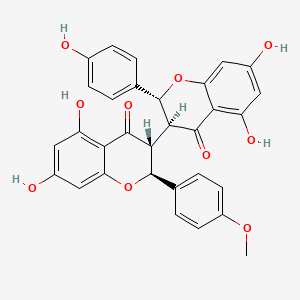
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
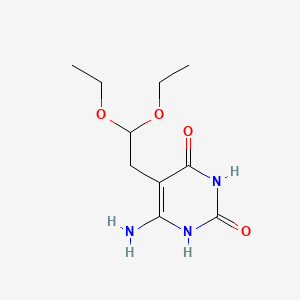
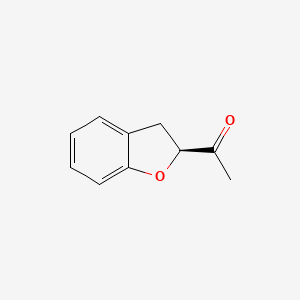
![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
